(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid

HCV NS3/4A protease Macrocyclic peptidomimetic Antiviral SAR

(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid (CAS 769167-55-7) is a chiral amino acid derivative that serves as the P3 unit of BILN 2061 (ciluprevir), a macrocyclic tripeptide HCV NS3/4A protease inhibitor. The compound features an (S)-configured stereocenter at the C2 position bearing a cyclopentyloxycarbonyl protecting group, and a terminal alkene at the C8-C9 position of the nonenoic acid backbone, yielding molecular formula C₁₅H₂₅NO₄ with molecular weight 283.37.

Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
CAS No. 769167-55-7
Cat. No. B1600604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid
CAS769167-55-7
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
Structural Identifiers
SMILESC=CCCCCCC(C(=O)O)NC(=O)OC1CCCC1
InChIInChI=1S/C15H25NO4/c1-2-3-4-5-6-11-13(14(17)18)16-15(19)20-12-9-7-8-10-12/h2,12-13H,1,3-11H2,(H,16,19)(H,17,18)/t13-/m0/s1
InChIKeyUIXRDZUPPXINBQ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic Acid (CAS 769167-55-7): Essential HCV NS3 Protease Inhibitor P3 Building Block


(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid (CAS 769167-55-7) is a chiral amino acid derivative that serves as the P3 unit of BILN 2061 (ciluprevir), a macrocyclic tripeptide HCV NS3/4A protease inhibitor [1]. The compound features an (S)-configured stereocenter at the C2 position bearing a cyclopentyloxycarbonyl protecting group, and a terminal alkene at the C8-C9 position of the nonenoic acid backbone, yielding molecular formula C₁₅H₂₅NO₄ with molecular weight 283.37 [2]. The compound functions exclusively as a synthetic intermediate, not as a standalone bioactive agent, and its procurement value derives entirely from its role as the stereochemically defined P3 building block in the synthesis of macrocyclic HCV protease inhibitors .

Why Generic Analogs Cannot Substitute for (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic Acid in Macrocyclic HCV Protease Inhibitor Synthesis


In the context of macrocyclic HCV NS3/4A protease inhibitors, the P3 unit is not a passive linker but a stereochemically and conformationally constrained component whose precise geometry dictates inhibitor binding affinity [1]. The cyclopentyloxycarbonyl (Cpoc) protecting group at P3 is the product of extensive structure-activity relationship optimization across a novel series of macrocyclic inhibitors [2]. Substitution with generic alternatives—whether alternative protecting groups, racemic mixtures, or aza-peptide analogs—results in quantifiable losses in potency that render the final inhibitor unsuitable for research continuity [3]. The evidence below establishes exactly where this specific compound delivers measurable differentiation versus the most plausible substitution candidates.

Quantitative Differentiation Evidence: (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic Acid Versus Closest Analogs


P3 Aza-Peptide Substitution Reduces Inhibitor Potency by Over Two Orders of Magnitude

Substitution of the native P3 unit containing the cyclopentyloxycarbonylamino-non-8-enoic acid scaffold with an aza-peptide analog in a macrocyclic inhibitor closely related to BILN 2061 resulted in a >2 orders of magnitude (>100-fold) reduction in antiviral activity [1]. This loss was observed in both isolated enzyme and cell-based replicon assays, demonstrating that the P3 configuration and cyclopentyloxycarbonyl moiety are not interchangeable.

HCV NS3/4A protease Macrocyclic peptidomimetic Antiviral SAR

(S)-Enantiomer Is Essential: (R)-Enantiomer Is Excluded via Kinetic Resolution and Recycled

The target (S)-enantiomer is obtained via acylase I-mediated kinetic resolution of racemic 2-acetylamino-8-nonenoic acid, which selectively hydrolyzes the (S)-enantiomer [1]. The undesired (R)-enantiomer is quantitatively separated and subjected to racemization for recycling, confirming that the (R)-isomer is not a viable substitute and would contaminate the stereochemical integrity of downstream macrocyclic products.

Chiral resolution Enantioselective synthesis Process chemistry

Cyclopentyloxycarbonyl (Cpoc) Protecting Group Is the Optimized SAR Outcome After Extensive Screening

The cyclopentyloxycarbonyl (Cpoc) group present in the target compound is not an arbitrary protecting group selection—it emerged from iterative structure-activity relationship studies on a novel series of macrocyclic HCV NS3 protease inhibitors [1]. Systematic variation of the N-terminal carbamate moiety revealed that the cyclopentyloxycarbonyl substitution provided the optimal balance of potency, selectivity, and pharmacokinetic properties that ultimately defined the BILN 2061 clinical candidate [2].

Structure-activity relationship N-terminal carbamate Macrocyclic inhibitor

Pilot-Plant Scale Production Enables Continuity from Research to Preclinical Supply

Unlike many research-grade chiral building blocks available only in milligram to gram quantities, the synthesis of this compound has been demonstrated at pilot-plant scale with integrated enantiomer recycling [1]. This established process capability provides a documented pathway for scaling from discovery quantities to multi-kilogram production without requiring process redevelopment.

Process development Scale-up chemistry Supply chain continuity

Validated Application Scenarios for (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic Acid (CAS 769167-55-7)


Synthesis of BILN 2061 (Ciluprevir) and Direct Macrocyclic Analogs

The compound is the validated P3 building block for the synthesis of BILN 2061, a macrocyclic HCV NS3/4A protease inhibitor that demonstrated proof-of-concept antiviral efficacy in humans (Ki = 0.3 nM for genotype 1a, EC50 = 1.2 nM in replicon assays) [1]. The synthetic route employing this P3 unit enables final assembly of four fragments to yield BILN 2061 with 58% overall yield over four steps from P1 . This scenario applies to laboratories requiring a structurally authenticated building block for reproducing the BILN 2061 scaffold or generating P3-modified analogs for SAR studies.

P3-Modified Analog Synthesis for HCV Protease Inhibitor SAR Exploration

Researchers synthesizing P3-modified analogs of BILN 2061 require the authentic P3 unit as a reference standard and synthetic starting point. As demonstrated in the synthesis of analogs WX-1 through WX-5, modifications to the P3 unit can be systematically introduced while maintaining the same synthetic route . However, as the aza-peptide analog study confirms, even conservative P3 modifications can reduce potency by >100-fold [2], making the native (S)-2-cyclopentyloxycarbonylamino-non-8-enoic acid scaffold an essential control compound for any SAR program exploring P3 modifications.

Chiral Building Block for Macrocyclic Peptidomimetic Synthesis

Beyond BILN 2061, the compound serves as a stereochemically defined amino acid derivative suitable for incorporation into other macrocyclic peptidomimetic scaffolds. The (S)-configured α-carbon and terminal alkene provide orthogonal functional handles: the carboxylic acid enables amide bond formation with P2 residues, while the terminal alkene at C8-C9 can be exploited for subsequent functionalization or macrocyclization strategies . The established pilot-plant scale synthesis [1] ensures that programs requiring this specific stereochemical and functional array can obtain material in quantities sufficient for medicinal chemistry campaigns.

Reference Standard for Chiral Purity Method Development and Validation

The compound's synthesis via acylase I-mediated kinetic resolution, with explicit removal and racemization of the (R)-enantiomer [1], establishes a defined stereochemical identity. This makes the compound suitable as a reference standard for developing and validating chiral HPLC or SFC methods to monitor enantiomeric purity in synthetic intermediates. Procurement of this specific CAS-registered material ensures that analytical methods are anchored to the identical stereochemical entity used in the published BILN 2061 synthetic route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.